An In-depth Technical Guide to the Physicochemical Properties of N-Boc-Phenyl-Hydroxypiperidines: A Comparative Analysis for Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of N-Boc-Phenyl-Hydroxypiperidines: A Comparative Analysis for Drug Development Professionals
Introduction: Navigating the Landscape of Phenyl-Hydroxypiperidine Regioisomers
The N-Boc-phenyl-hydroxypiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal template for targeting complex biological systems. However, the specific positioning of the phenyl and hydroxyl substituents on the piperidine ring gives rise to a family of regioisomers, each with a unique set of physicochemical properties that profoundly influence its behavior in biological and pharmaceutical contexts.
This guide addresses the specific query for tert-butyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate . It is important to note that a thorough search of scientific literature and chemical databases reveals a scarcity of specific experimental data for this particular isomer. In contrast, several other regioisomers are well-documented and commercially available. This observation itself is a key insight, suggesting that the synthetic accessibility or utility of the 4-hydroxy-3-phenyl isomer may be less established than its counterparts.
For the researcher and drug development professional, understanding the subtle yet significant differences between these isomers is paramount. This guide, therefore, adopts a comparative approach. We will provide a comprehensive overview of the known physicochemical properties of closely related and well-characterized N-Boc-phenyl-hydroxypiperidine regioisomers. By understanding the properties of these analogs, researchers can make informed predictions and design robust experimental plans for the synthesis, characterization, and application of novel derivatives within this chemical class.
I. Comparative Physicochemical Properties of N-Boc-Phenyl-Hydroxypiperidine Regioisomers
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profile. Parameters such as molecular weight, lipophilicity (LogP), and the presence of hydrogen bond donors and acceptors govern a compound's solubility, permeability, and potential for off-target interactions. Below is a comparative summary of the key physicochemical properties for several relevant regioisomers.
| Property | tert-Butyl 3-hydroxy-4-phenyl-1-piperidinecarboxylate | tert-Butyl 4-hydroxy-4-phenyl-1-piperidinecarboxylate | tert-Butyl 4-(4-hydroxymethyl-phenyl)-1-piperidinecarboxylate |
| CAS Number | 1000931-04-3[1][2][3][4] | 172734-33-7[5] | 864359-18-2 |
| Molecular Formula | C16H23NO3[1][2] | C16H23NO3[5] | C17H25NO3 |
| Molecular Weight | 277.36 g/mol [1][2] | 277.36 g/mol [5] | 291.39 g/mol |
| Appearance | Solid[4] | Not specified | Chunks |
| XLogP3 (Computed) | 2.4[1] | 2.39 | Not specified |
| Hydrogen Bond Donor Count | 1[1] | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3[1] | 3 | 3 |
| Rotatable Bond Count | 3[1] | 3 | 4 |
| Storage Temperature | Room Temperature[4] | Not specified | 2-8°C |
Expert Insights: The computed LogP values for the 3-hydroxy-4-phenyl and 4-hydroxy-4-phenyl isomers are very similar, suggesting comparable lipophilicity. However, the spatial arrangement of the polar hydroxyl group and the lipophilic phenyl group will significantly impact how these molecules interact with biological membranes and protein binding pockets. The tert-butyl 4-(4-hydroxymethyl-phenyl)-1-piperidinecarboxylate isomer, with its additional methylene spacer, introduces more flexibility (a higher rotatable bond count) and a slightly larger molecular weight, which can influence its conformational freedom and binding affinity.
II. Analytical Characterization: A Validated Approach
The unambiguous identification and purity assessment of N-Boc-phenyl-hydroxypiperidine isomers are critical for regulatory submission and ensuring the reproducibility of biological data. Due to their structural similarity, a multi-technique approach is often necessary to distinguish between regioisomers.
A. Chromatographic Separation: The Foundation of Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination and quantification of these compounds. Given the presence of a UV-active phenyl group, UV detection is straightforward. The separation of regioisomers, however, can be challenging and often requires careful method development.
Workflow for HPLC Method Development:
Caption: HPLC method development workflow.
Detailed HPLC Protocol (Example):
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Instrumentation: A standard HPLC system with a UV detector.
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Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Gradient Program:
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Start at 30% B, hold for 1 minute.
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Ramp to 95% B over 10 minutes.
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Hold at 95% B for 2 minutes.
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Return to 30% B over 1 minute.
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Hold at 30% B for 2 minutes (equilibration).
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Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Trustworthiness through System Suitability: Before sample analysis, a system suitability test must be performed. This involves injecting a standard solution multiple times to ensure the system is performing correctly. Key parameters include retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), and theoretical plates (>2000). This self-validating step ensures the reliability of the obtained data.
B. Structural Elucidation: Spectroscopic Techniques
While chromatography can establish purity, it cannot definitively identify the structure. For this, a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.
1. Mass Spectrometry (MS):
MS provides the molecular weight of the compound, confirming the elemental composition. Electrospray ionization (ESI) is a suitable technique for these molecules. High-resolution mass spectrometry (HRMS) can provide the exact mass, further increasing confidence in the molecular formula.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the most powerful tool for distinguishing between regioisomers.
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¹H NMR: The chemical shifts and coupling patterns of the protons on the piperidine ring are highly sensitive to the positions of the phenyl and hydroxyl groups. For tert-butyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate, one would expect distinct signals for the protons on the carbons bearing the phenyl and hydroxyl groups.
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¹³C NMR: The number of unique carbon signals will correspond to the number of non-equivalent carbon atoms in the molecule, confirming the overall structure.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms, thereby definitively establishing the substitution pattern on the piperidine ring.
Logical Workflow for Structural Confirmation:
Caption: Structural elucidation workflow.
III. Synthesis and Reactivity Insights
Expert Insights on Synthetic Strategy: A plausible approach could involve the construction of a suitably substituted pyridine ring followed by reduction. For instance, a 3-phenyl-4-methoxypyridine derivative could be synthesized and then subjected to catalytic hydrogenation to yield the piperidine, followed by demethylation to reveal the hydroxyl group and N-Boc protection. The choice of catalysts and reaction conditions during the pyridine reduction (e.g., controlling stereochemistry) would be a critical experimental parameter.
The hydroxyl group on the piperidine ring is a key functional handle for further chemical modification. It can undergo esterification, etherification, or be used as a directing group in subsequent reactions. The N-Boc protecting group is stable under many reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid or HCl in dioxane) to liberate the piperidine nitrogen for further functionalization, such as in the synthesis of PROTACs or other complex drug molecules.
IV. Conclusion
The physicochemical properties of N-Boc-phenyl-hydroxypiperidines are intricately linked to the specific arrangement of the phenyl and hydroxyl substituents on the piperidine core. While direct experimental data for tert-butyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate remains elusive, a comparative analysis of its well-characterized regioisomers provides a robust framework for researchers. By understanding the established properties and employing rigorous, validated analytical methodologies as outlined in this guide, drug development professionals can confidently navigate the synthesis and characterization of novel compounds in this important chemical class, ultimately accelerating the discovery of new therapeutic agents.
V. References
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PubChem. Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate. [Link]
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MOLBASE. tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate. [Link]
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PubMed. Piperidine Derivatives: Synthesis of Potential Analgesics in 3-substituted 4-phenylpiperidine Series. [Link]
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Google Patents. US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
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ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]
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Pharmaffiliates. Tert-Butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate. [Link]
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PubChemLite. Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate. [Link]
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Chemsrc. 1-N-BOC-4-HYDROXY-4-PHENYLPIPERIDINE. [Link]
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Google Patents. US2904550A - 4-phenylpiperidines and their preparation.
Sources
- 1. Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate | C16H23NO3 | CID 20664715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
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